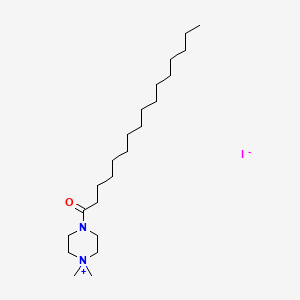
4-Acetamidobutyric acid
Overview
Description
N-acetyl gamma-aminobutyric acid is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system. N-acetyl gamma-aminobutyric acid is known for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
Target of Action
4-Acetamidobutyric acid, also known as 4-acetamidobutanoic acid, is a derivative of gamma-aminobutyric acid (GABA) Given its structural similarity to gaba, it may interact with gaba receptors or other components of gabaergic neurotransmission .
Mode of Action
As a GABA derivative, it might interact with GABA receptors, potentially influencing the inhibitory neurotransmission that GABA is known for
Biochemical Pathways
Considering its structural relationship with gaba, it may be involved in gabaergic neurotransmission . This could potentially influence a variety of neurological processes, given the widespread role of GABA in the central nervous system.
Pharmacokinetics
Its solubility in water (199 mg/ml) suggests that it may have reasonable bioavailability .
Result of Action
It has been suggested to exhibit antioxidant and antibacterial activities
Biochemical Analysis
Biochemical Properties
4-Acetamidobutyric acid is involved in various biochemical reactions. It is a product of the urea cycle and the metabolism of amino groups
Cellular Effects
It has been associated with incident heart failure and LVMI, rheumatoid arthritis, and severity of liver and kidney disease in cirrhosis . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the metabolism of amino groups It interacts with various enzymes and cofactors within these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl gamma-aminobutyric acid can be synthesized through the acetylation of gamma-aminobutyric acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of N-acetyl gamma-aminobutyric acid may involve the use of biotechnological methods. Microbial synthesis using genetically engineered strains of bacteria, such as Escherichia coli, has been explored for the production of gamma-aminobutyric acid and its derivatives. These methods offer advantages in terms of sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-acetyl gamma-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the compound into its corresponding alcohol.
Substitution: This reaction can involve the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-acetyl gamma-aminobutyric acid can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-acetyl gamma-aminobutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in neurotransmission and its potential effects on neuronal activity.
Medicine: It is explored for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid: The parent compound, which is a major inhibitory neurotransmitter.
N-acetyl aspartyl glutamate: Another derivative with neuromodulatory effects.
Acamprosate: A structural analogue of gamma-aminobutyric acid used in the treatment of alcohol dependence .
Uniqueness
N-acetyl gamma-aminobutyric acid is unique in its acetylated form, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFMUBKZQVKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184344 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3025-96-5 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETAMIDOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?
A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:
- Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]
- Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []
Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?
A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.
- Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []
- Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]
- Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]
Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?
A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []
Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?
A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:
- Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []
- Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)




![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)


